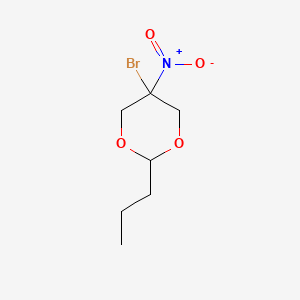
5-Bromo-5-nitro-2-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-nitro-2-propyl-1,3-dioxane is a chemical compound known for its antimicrobial properties. It is effective against a wide range of microorganisms, including gram-negative and gram-positive bacteria, yeast, and fungi . This compound is commonly used as a preservative in various applications, including cosmetics and biological solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-propyl-1,3-dioxane typically involves the bromination and nitration of 1,3-dioxane derivatives. The reaction conditions often require the use of bromine and nitric acid as reagents . The process involves careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process . The compound is then purified through crystallization or distillation techniques to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-nitro-2-propyl-1,3-dioxane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various brominated and nitrated derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-5-nitro-2-propyl-1,3-dioxane has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 5-Bromo-5-nitro-2-propyl-1,3-dioxane involves the oxidation of essential protein thiols in microorganisms. This oxidation leads to the inhibition of enzyme activity, which in turn inhibits microbial growth . The compound targets various enzymes and disrupts their normal function, leading to the death of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Bronopol (2-bromo-2-nitropropane-1,3-diol): Similar to 5-Bromo-5-nitro-2-propyl-1,3-dioxane, bronopol is also an antimicrobial agent used in various applications.
Methylisothiazolinone: Another preservative with antimicrobial properties, often used in combination with this compound.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial activity and its ability to act as a stabilizer for biological molecules. Its effectiveness at low concentrations makes it a valuable compound in various applications .
Properties
CAS No. |
53983-01-0 |
|---|---|
Molecular Formula |
C7H12BrNO4 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-5-nitro-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C7H12BrNO4/c1-2-3-6-12-4-7(8,5-13-6)9(10)11/h6H,2-5H2,1H3 |
InChI Key |
YKBOGPGICIIIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















